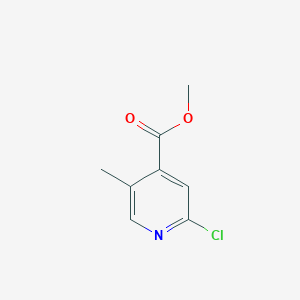Methyl 2-chloro-5-methylisonicotinate
CAS No.: 787596-43-4
Cat. No.: VC2880297
Molecular Formula: C8H8ClNO2
Molecular Weight: 185.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 787596-43-4 |
|---|---|
| Molecular Formula | C8H8ClNO2 |
| Molecular Weight | 185.61 g/mol |
| IUPAC Name | methyl 2-chloro-5-methylpyridine-4-carboxylate |
| Standard InChI | InChI=1S/C8H8ClNO2/c1-5-4-10-7(9)3-6(5)8(11)12-2/h3-4H,1-2H3 |
| Standard InChI Key | GVVYMHVKPSQYEY-UHFFFAOYSA-N |
| SMILES | CC1=CN=C(C=C1C(=O)OC)Cl |
| Canonical SMILES | CC1=CN=C(C=C1C(=O)OC)Cl |
Introduction
Methyl 2-chloro-5-methylisonicotinate is a chemical compound with the molecular formula C₈H₈ClNO₂ and a molecular weight of 185.61 g/mol. It is a derivative of isonicotinic acid, featuring a chlorine atom and a methyl group attached to the pyridine ring. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties, which include potential biological activities and versatility in organic synthesis .
Safety Information
-
Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
-
Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Synthesis and Production
Methyl 2-chloro-5-methylisonicotinate is synthesized typically starting with 2-chloro-5-methylpyridine. The process involves a nitration reaction followed by purification through recrystallization from solvents like ethanol or methanol. Industrial production involves scaling up this process while maintaining quality control and consistency.
Chemistry and Chemical Synthesis
Methyl 2-chloro-5-methylisonicotinate serves as a building block in organic synthesis, particularly for preparing complex heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions, making it valuable in the synthesis of pharmaceuticals and other organic compounds.
Entomology and Pest Management
This compound is used as a non-pheromone semiochemical in managing thrips, a common pest. It enhances trap catches by increasing the attractiveness of traps to thrips, thus aiding in pest monitoring and control.
Interaction Studies
Methyl 2-chloro-5-methylisonicotinate interacts with biological macromolecules such as proteins and nucleic acids, potentially altering their functions. Understanding these interactions is crucial for elucidating its therapeutic effects and toxicity profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume